4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide
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Overview
Description
4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom, an ethoxy group, a benzothiazole ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Bromination: The benzothiazole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the desired position.
Fluorobenzamide Formation: The brominated benzothiazole is coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.
Oxidation and Reduction: Products with modified functional groups, such as alcohols or ketones.
Coupling Reactions: Complex structures with extended aromatic systems.
Scientific Research Applications
4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring can intercalate with DNA, while the fluorobenzamide moiety can form hydrogen bonds with protein targets, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a fluorobenzamide moiety.
6-ethoxy-1,3-benzothiazol-2-yl derivatives: Compounds with variations in the substituents on the benzothiazole ring.
Uniqueness
4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is unique due to the presence of both a bromine atom and a fluorobenzamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRWQEONZYRYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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